![molecular formula C13H16N2O3S B351589 1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole CAS No. 478788-84-0](/img/structure/B351589.png)
1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole, commonly known as MDP, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
MDP has been found to have potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties. Additionally, MDP has been investigated for its potential use in the treatment of cancer and neurological disorders.
Wirkmechanismus
MDP exerts its effects through the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain and fever. By inhibiting COX-2, MDP reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemische Und Physiologische Effekte
MDP has been found to have both biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, MDP has been found to inhibit the migration of immune cells to the site of inflammation, further reducing the inflammatory response. Physiologically, MDP has been shown to reduce pain and fever in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
MDP has several advantages for use in lab experiments. It is a highly specific COX-2 inhibitor, meaning that it targets only the enzyme of interest and does not affect other enzymes in the body. Additionally, MDP has been found to have a low toxicity profile, making it a safe compound for use in animal studies. However, there are limitations to the use of MDP in lab experiments. Its high cost and limited availability may make it difficult for researchers to obtain and use in their studies.
Zukünftige Richtungen
There are several future directions for research involving MDP. One area of interest is its potential use in the treatment of cancer. MDP has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation. Additionally, MDP has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanisms of action of MDP in these conditions and its potential therapeutic applications.
In conclusion, MDP is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of MDP in various scientific fields.
Synthesemethoden
MDP can be synthesized through a multistep process involving the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 3,5-dimethylpyrazole in the presence of a base. The resulting product is then purified through recrystallization to obtain MDP in high purity.
Eigenschaften
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-9-7-12(5-6-13(9)18-4)19(16,17)15-11(3)8-10(2)14-15/h5-8H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVLSZNGWPGOQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC(=C(C=C2)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

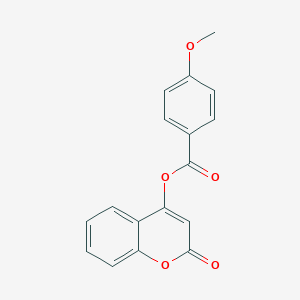
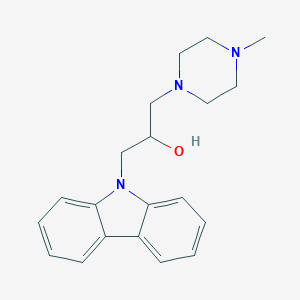
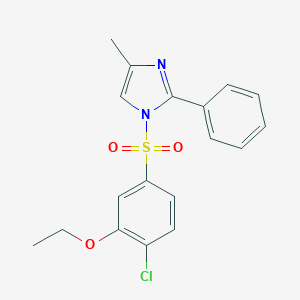
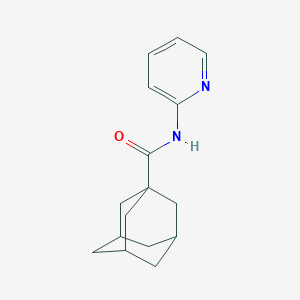
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B351565.png)
![Tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate](/img/structure/B351571.png)
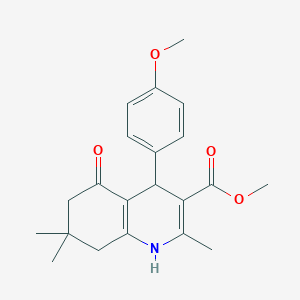
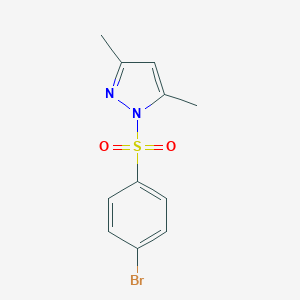
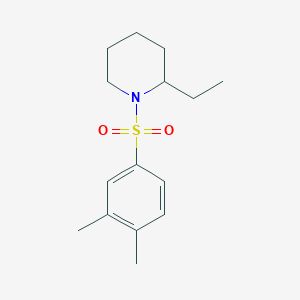
![2,5-dichloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide](/img/structure/B351581.png)
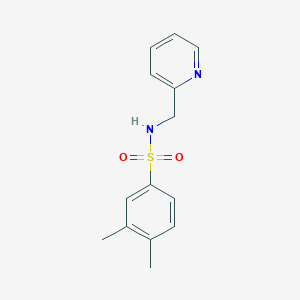
amine](/img/structure/B351587.png)
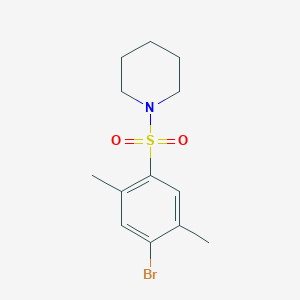
![3,5-Dimethyl-1-[(4-methylphenyl)sulfonyl]piperidine](/img/structure/B351593.png)